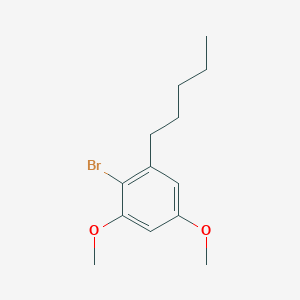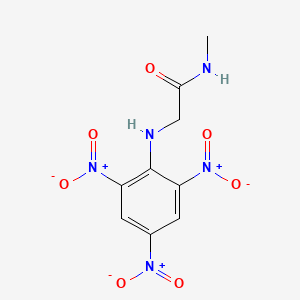
3-(4-Amino-2,3,5,6-tetrafluorophenyl)-3-ethyl-2,6-piperidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Amino-2,3,5,6-tetrafluorophenyl)-3-ethyl-2,6-piperidinedione is a synthetic organic compound characterized by the presence of a piperidinedione core substituted with an amino-tetrafluorophenyl group and an ethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Amino-2,3,5,6-tetrafluorophenyl)-3-ethyl-2,6-piperidinedione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-amino-2,3,5,6-tetrafluorobenzene and ethyl acetoacetate.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a nucleophilic substitution reaction. This is achieved by reacting 4-amino-2,3,5,6-tetrafluorobenzene with ethyl acetoacetate under basic conditions.
Cyclization: The intermediate compound undergoes cyclization to form the piperidinedione core. This step typically requires the use of a strong acid catalyst and elevated temperatures.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize production costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
3-(4-Amino-2,3,5,6-tetrafluorophenyl)-3-ethyl-2,6-piperidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted products with new functional groups replacing the amino group.
科学的研究の応用
3-(4-Amino-2,3,5,6-tetrafluorophenyl)-3-ethyl-2,6-piperidinedione has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Biological Studies: The compound is studied for its interactions with biological macromolecules, providing insights into its potential therapeutic effects.
Industrial Applications: It is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 3-(4-Amino-2,3,5,6-tetrafluorophenyl)-3-ethyl-2,6-piperidinedione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 3-(4-Amino-2,3,5,6-tetrafluorophenyl)-3-methyl-2,6-piperidinedione
- 3-(4-Amino-2,3,5,6-tetrafluorophenyl)-3-propyl-2,6-piperidinedione
- 3-(4-Amino-2,3,5,6-tetrafluorophenyl)-3-butyl-2,6-piperidinedione
Uniqueness
3-(4-Amino-2,3,5,6-tetrafluorophenyl)-3-ethyl-2,6-piperidinedione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the ethyl group enhances its lipophilicity and may influence its interaction with biological targets compared to similar compounds with different alkyl substitutions.
特性
| 113423-70-4 | |
分子式 |
C13H12F4N2O2 |
分子量 |
304.24 g/mol |
IUPAC名 |
3-(4-amino-2,3,5,6-tetrafluorophenyl)-3-ethylpiperidine-2,6-dione |
InChI |
InChI=1S/C13H12F4N2O2/c1-2-13(4-3-5(20)19-12(13)21)6-7(14)9(16)11(18)10(17)8(6)15/h2-4,18H2,1H3,(H,19,20,21) |
InChIキー |
VQMSWWCIWKGHRH-UHFFFAOYSA-N |
正規SMILES |
CCC1(CCC(=O)NC1=O)C2=C(C(=C(C(=C2F)F)N)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![8H-Quinazolino[4,3-b]quinazolin-8-one, 5,6-dihydro-](/img/structure/B14311621.png)
![4-(Chloromethyl)-1,2-bis[(2-methoxyethoxy)methoxy]benzene](/img/structure/B14311638.png)
